molecular formula C16H20N4O3S2 B11165801 4-(butanoylamino)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

4-(butanoylamino)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11165801
M. Wt: 380.5 g/mol
InChI Key: FKYITUVAJNVICP-UHFFFAOYSA-N
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Description

4-BUTANAMIDO-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzamide core linked to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTANAMIDO-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common route includes the formation of the thiadiazole ring followed by the attachment of the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-BUTANAMIDO-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-BUTANAMIDO-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-BUTANAMIDO-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-BUTANAMIDO-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE include other benzamide derivatives and thiadiazole-containing molecules. Examples include:

Uniqueness

The uniqueness of 4-BUTANAMIDO-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20N4O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

4-(butanoylamino)-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H20N4O3S2/c1-3-4-13(21)17-12-7-5-11(6-8-12)14(22)18-15-19-20-16(25-15)24-10-9-23-2/h5-8H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,19,22)

InChI Key

FKYITUVAJNVICP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCCOC

Origin of Product

United States

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